molecular formula C12H15N3O B11735488 N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11735488
M. Wt: 217.27 g/mol
InChI Key: JIDBGSDMEXOWIJ-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a methyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

The biological properties of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine are primarily linked to its interaction with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. These compounds often function as inhibitors of key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. The compound's ability to modulate cytokine production suggests potential applications in treating inflammatory diseases .

Neuropharmacological Applications

Recent studies have highlighted the potential of pyrazole derivatives as neurotensin receptor antagonists, which may lead to analgesic effects. This application is particularly relevant for developing new pain management therapies .

Synthesis and Structure-Activity Relationships (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity.

Structure-Activity Relationships

The structure of this compound allows for diverse modifications that can enhance its pharmacological properties. For example, substituting different functional groups on the aromatic ring can improve binding affinity to specific biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusKey Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range .
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory disorders .
Study 3Neuropharmacological EffectsIdentified as a selective antagonist at neurotensin receptors, suggesting utility in pain management .

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Biological Activity

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 3-methoxyphenyl group, which is pivotal for its biological activity. The molecular formula is C12H14N4OC_{12}H_{14}N_4O, with a molecular weight of approximately 230.26 g/mol. Its structural uniqueness allows for interactions with various biological targets.

Research indicates that pyrazole derivatives, including this compound, exhibit their biological effects primarily through:

  • Enzyme Inhibition : These compounds often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to reduced prostaglandin synthesis .
  • Receptor Modulation : The interaction with specific receptors can alter signaling pathways associated with pain and inflammation. For instance, docking studies have shown potential binding to prostaglandin reductase (PTGR2), suggesting an inhibitory action on prostaglandin synthesis .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity Description Reference
Anti-inflammatory Inhibits COX enzymes, reducing inflammation markers in vitro.
Antimicrobial Exhibits significant activity against various pathogens; MIC values range from 0.22 to 0.25 μg/mL for some derivatives.
Analgesic Reduces pain responses in animal models, similar to established NSAIDs.
Antitumor Shows potential in inhibiting tumor cell proliferation through apoptosis pathways.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced edema in rodent models when administered at varying doses, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
  • Antimicrobial Activity : In vitro studies highlighted the compound's efficacy against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation, which is critical in treating chronic infections .
  • Cancer Research : Recent investigations into the antitumor properties revealed that this compound induces cell cycle arrest and apoptosis in cancer cell lines via modulation of key signaling pathways .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-15-7-6-12(14-15)13-9-10-4-3-5-11(8-10)16-2/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

JIDBGSDMEXOWIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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